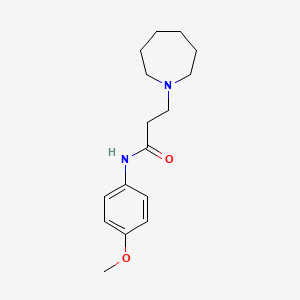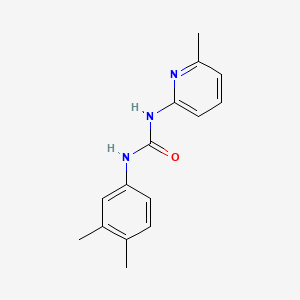
ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate, also known as EAPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EAPC is a carbamate derivative of phenothiazine, a heterocyclic compound that has been widely used in the pharmaceutical industry. EAPC has been found to exhibit interesting biological activities, making it a promising candidate for various applications in the fields of medicine and biotechnology.
Mechanism of Action
The exact mechanism of action of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is not yet fully understood. However, studies have suggested that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate exerts its biological activities through various mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the induction of apoptosis in cancer cells. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to interact with various enzymes and proteins in the body, which may contribute to its biological effects.
Biochemical and Physiological Effects:
ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has been found to exhibit various biochemical and physiological effects in the body. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to modulate the expression of various inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Advantages and Limitations for Lab Experiments
Ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, there are also some limitations to the use of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate in laboratory experiments. The compound has low solubility in water, which may limit its bioavailability and effectiveness in certain applications. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate also has a relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for the research and development of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate. One potential application of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can protect against oxidative stress and inflammation, which are key factors in the development of these diseases. Further research is needed to determine the potential of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate as a therapeutic agent for these conditions.
Another potential application of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is in the development of novel anticancer therapies. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can induce apoptosis in cancer cells and inhibit their growth. Further research is needed to determine the potential of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate as a chemotherapeutic agent and to identify the mechanisms underlying its anticancer properties.
Overall, ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is a promising compound with potential applications in various fields of science and medicine. Further research is needed to fully understand its biological properties and to develop new applications for this compound.
Synthesis Methods
The synthesis of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can be achieved through a multi-step process that involves the reaction of phenothiazine with acryloyl chloride, followed by the reaction with ethyl carbamate. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
Ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These properties make ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate a promising candidate for various applications in the fields of medicine and biotechnology. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
ethyl N-(10-prop-2-enoylphenothiazin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-17(21)20-13-7-5-6-8-15(13)24-16-10-9-12(11-14(16)20)19-18(22)23-4-2/h3,5-11H,1,4H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRCYGVQASLSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(10-prop-2-enoylphenothiazin-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5691186.png)
![1-cyclopentyl-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5691193.png)
![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)

![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)

![3-{5-[(2R)-2-amino-2-cyclohexylacetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide hydrochloride](/img/structure/B5691239.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)
![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)
![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
